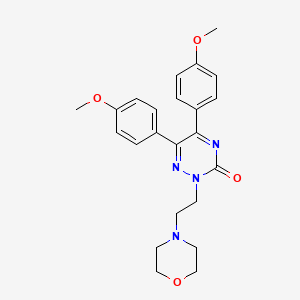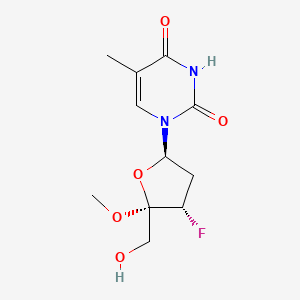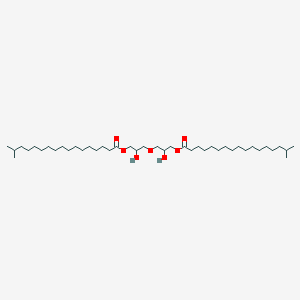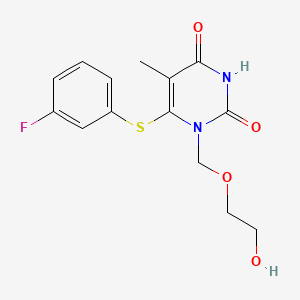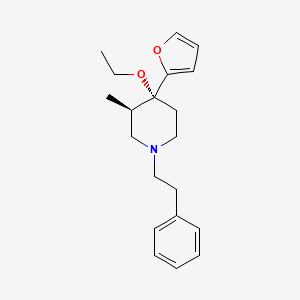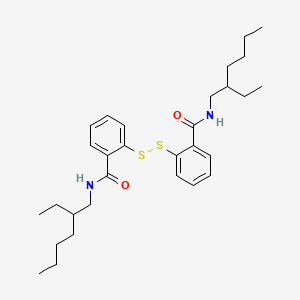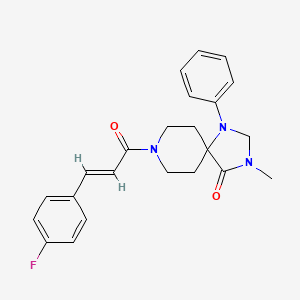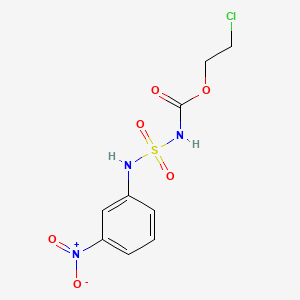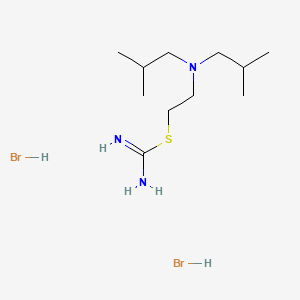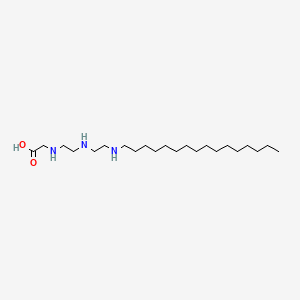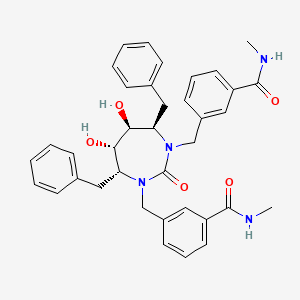
Tenofovir alafenamide PMPA impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenofovir alafenamide PMPA impurity is a related compound found in the synthesis and degradation of Tenofovir alafenamide, a prodrug of Tenofovir. Tenofovir alafenamide is used primarily in the treatment of HIV and hepatitis B infections. The impurity, often referred to as Tenofovir dimer, is a byproduct that can arise during the manufacturing process or through degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Tenofovir alafenamide involves several steps. Initially, PMPA (9-[®-2-(phosphonomethoxy)propyl]adenine) undergoes a chlorination reaction with agents such as sulfoxide chloride, phosphorus chloride, phosphorus pentachloride, or oxalyl chloride to form PMPA-2Cl. This intermediate then reacts with phenol and L-alanine isopropyl ester in a one-pot method. The reaction is carried out in an organic solvent at temperatures between -30°C to -20°C in the presence of an organic alkali .
Industrial Production Methods
Industrial production of Tenofovir alafenamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to minimize the formation of impurities, including Tenofovir dimer. Purification steps such as crystallization and chromatography are employed to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Tenofovir alafenamide and its impurities undergo various chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of oxidized derivatives.
Reduction: Reductive conditions can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Tenofovir alafenamide. These products are often analyzed to understand the stability and degradation pathways of the compound.
Aplicaciones Científicas De Investigación
Tenofovir alafenamide PMPA impurity is studied extensively in pharmaceutical research to ensure the safety and efficacy of Tenofovir alafenamide formulations. Its applications include:
Chemistry: Understanding the impurity profile helps in optimizing synthetic routes and improving the purity of the final product.
Biology: Studying the biological activity of impurities aids in assessing their potential impact on drug efficacy and safety.
Medicine: Ensuring low levels of impurities is crucial for patient safety and regulatory compliance.
Industry: Impurity profiling is essential for quality control and regulatory submissions.
Mecanismo De Acción
Tenofovir alafenamide exerts its effects by inhibiting viral polymerase, leading to chain termination and inhibition of viral DNA synthesis. The impurity, Tenofovir dimer, does not have significant biological activity but is monitored to ensure it does not affect the drug’s safety profile .
Comparación Con Compuestos Similares
Similar Compounds
Tenofovir disoproxil fumarate: Another prodrug of Tenofovir with similar antiviral activity but different pharmacokinetic properties.
Adefovir dipivoxil: A related nucleotide analog used in the treatment of hepatitis B.
Lamivudine: A nucleoside analog with activity against HIV and hepatitis B.
Uniqueness
Tenofovir alafenamide is unique due to its improved stability and reduced toxicity compared to Tenofovir disoproxil fumarate. The impurity profile, including Tenofovir dimer, is carefully controlled to ensure the drug’s safety and efficacy .
Propiedades
Número CAS |
1607007-18-0 |
|---|---|
Fórmula molecular |
C18H26N10O7P2 |
Peso molecular |
556.4 g/mol |
Nombre IUPAC |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C18H26N10O7P2/c1-11(3-27-7-25-13-15(19)21-5-23-17(13)27)33-9-36(29,30)35-37(31,32)10-34-12(2)4-28-8-26-14-16(20)22-6-24-18(14)28/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,29,30)(H,31,32)(H2,19,21,23)(H2,20,22,24)/t11-,12-/m1/s1 |
Clave InChI |
BJZVJNQCJKIBSO-VXGBXAGGSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(CO[C@H](C)CN3C=NC4=C(N=CN=C43)N)O |
SMILES canónico |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(COC(C)CN3C=NC4=C(N=CN=C43)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



